
Aspartylglutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartylglutamine is a dipeptide composed of aspartic acid and glutamine. It is a significant compound in the field of biochemistry and molecular biology due to its role in various metabolic pathways and its presence in numerous biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Aspartylglutamine can be synthesized through a peptide bond formation between aspartic acid and glutamine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, while in solution-phase synthesis, the reactions occur in a liquid medium.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between aspartic acid and glutamine. This method is advantageous due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a large scale.
化学反応の分析
Types of Reactions
Aspartylglutamine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between aspartic acid and glutamine can be hydrolyzed, resulting in the formation of the individual amino acids.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.
Substitution: The amino and carboxyl groups of this compound can undergo substitution reactions with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Enzymes such as peptidases can also catalyze this reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, though these reactions are not typical for this compound.
Substitution: Reagents like carbodiimides can be used to activate the carboxyl group for substitution reactions.
Major Products Formed
The primary products formed from the hydrolysis of this compound are aspartic acid and glutamine. Other reactions may yield modified peptides or amino acid derivatives, depending on the specific conditions and reagents used.
科学的研究の応用
Aspartylglutamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide bond formation and hydrolysis.
Biology: this compound is involved in various metabolic pathways and is studied for its role in cellular processes.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of peptide-based drugs and as a nutritional supplement in various formulations.
作用機序
Aspartylglutamine exerts its effects primarily through its involvement in metabolic pathways. It can act as a substrate for enzymes that catalyze the formation or breakdown of peptides. The molecular targets of this compound include various enzymes and transporters involved in amino acid metabolism. The pathways involved include the urea cycle, the citric acid cycle, and the glutamate-glutamine cycle.
類似化合物との比較
Aspartylglutamine is similar to other dipeptides such as:
N-Acetylaspartylglutamate: This compound is also a dipeptide but includes an acetyl group, which gives it different properties and functions.
Aspartylphenylalanine: Another dipeptide with phenylalanine instead of glutamine, used as a sweetener (aspartame).
Glutamylglutamine: A dipeptide composed of two glutamine molecules, with different metabolic roles compared to this compound.
This compound is unique due to its specific combination of aspartic acid and glutamine, which allows it to participate in distinct biochemical pathways and reactions.
特性
IUPAC Name |
5-amino-2-[(2-amino-3-carboxypropanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMPSRPMQQDRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Aspartyl-Glutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
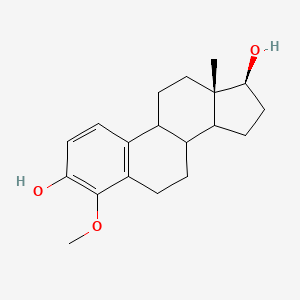
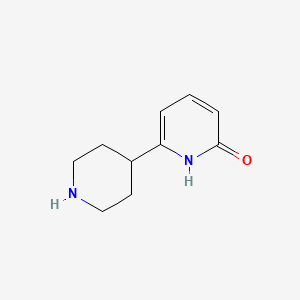

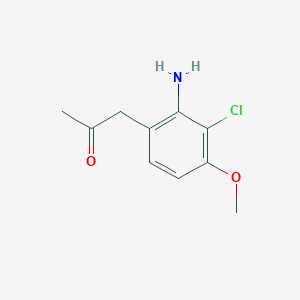

![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
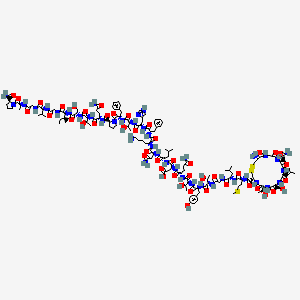
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

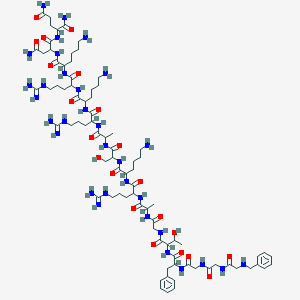

![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
